Regulatory Utility: Differentiated Application as a Dapsone-Specific Impurity Reference Standard
The primary procurement driver for 3-(4-chlorobenzenesulfonyl)aniline is its designation as a specific impurity (Impurity 18) of the drug Dapsone, a role for which other similar sulfonyl-anilines have no defined regulatory utility . This compound is supplied with detailed characterization data and can be used for analytical method development and validation (AMV) for Dapsone ANDAs, which is not a claimed application for the 4-amino isomer (CAS 7146-68-1) or the fluorinated analog (CAS 64318-10-1) [1].
| Evidence Dimension | Designated Pharmaceutical Application |
|---|---|
| Target Compound Data | Dapsone Impurity 18 (Regulated Reference Standard for Dapsone ANDA/QC) |
| Comparator Or Baseline | 4-(4-Chlorobenzenesulfonyl)aniline (CAS 7146-68-1) |
| Quantified Difference | Target compound has validated use as a reference standard for Dapsone impurity profiling; comparator is a general research chemical with no defined regulatory role. |
| Conditions | Regulatory framework for Abbreviated New Drug Applications (ANDA) and pharmaceutical quality control. |
Why This Matters
This distinction is critical for laboratories seeking to comply with regulatory requirements for Dapsone analysis; using an unverified analog would be scientifically invalid and lead to regulatory failure.
- [1] American Elements. (2022). 4-(4-Chlorophenyl)Sulfonylaniline. Product Page. View Source
